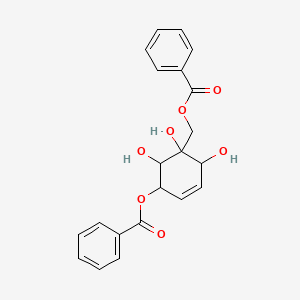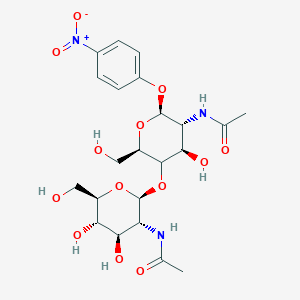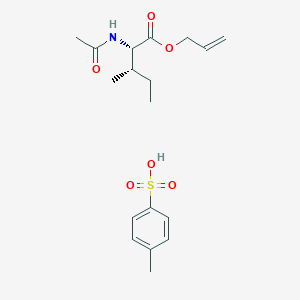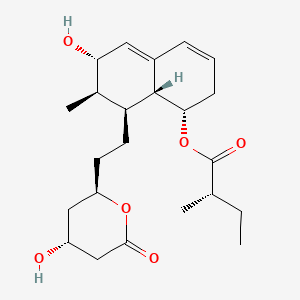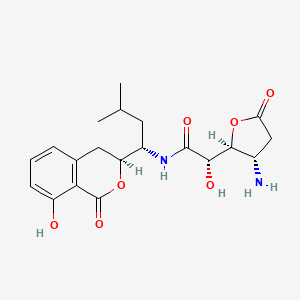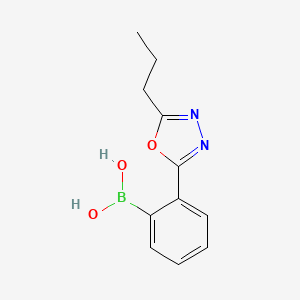
2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This compound features a 1,3,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which imparts unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the cyclodehydration of diacylhydrazines with reagents such as sulfuric acid, thionyl chloride, or polyphosphoric acid . The boronic acid group can be introduced via borylation reactions using iridium or palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .
化学反応の分析
Types of Reactions: 2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
科学的研究の応用
2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit proteases by forming reversible covalent bonds with the active site serine residue . The 1,3,4-oxadiazole ring can also interact with nucleic acids and proteins, contributing to its biological activity .
類似化合物との比較
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
Comparison: Compared to its analogs, 2-(5-Propyl-1,3,4-oxadiazol-2-yl)phenylboronic acid has a unique propyl group that can influence its reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets . This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C11H13BN2O3 |
|---|---|
分子量 |
232.05 g/mol |
IUPAC名 |
[2-(5-propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-2-5-10-13-14-11(17-10)8-6-3-4-7-9(8)12(15)16/h3-4,6-7,15-16H,2,5H2,1H3 |
InChIキー |
FVVOSNQSOYPWRQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C2=NN=C(O2)CCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


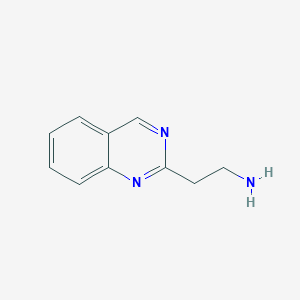
![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13405230.png)

![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)

![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)
